molecular formula C12H23NO9 B013987 4-O-alpha-D-Glucopyranosylmoranoline CAS No. 80312-32-9

4-O-alpha-D-Glucopyranosylmoranoline

Numéro de catalogue: B013987
Numéro CAS: 80312-32-9
Poids moléculaire: 325.31 g/mol
Clé InChI: GNVIYGFSOIHFHK-NIKVEEOSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-O-α-D-Glucopyranosylmoranoline (CAS: 80312-32-9) is a glycosylated derivative of moranoline (1-deoxynojirimycin, DNJ), a piperidine alkaloid. Its molecular formula is C₁₂H₂₃NO₉, with a molecular weight of 325.31 g/mol . The compound features a glucopyranosyl group α(1→4)-linked to the moranoline core, enhancing its solubility and bioavailability compared to non-glycosylated DNJ derivatives .

Méthodes De Préparation

Enzymatic Transglycosylation: The Primary Synthesis Route

The most well-documented method for synthesizing 4-O-α-D-glucopyranosylmoranoline involves enzymatic transglycosylation. This process utilizes cyclodextrin glycosyltransferase (CGTase) to transfer a glucose moiety from α-cyclodextrin to moranoline .

Reaction Mechanism and Conditions

In a typical procedure, moranoline is reacted with α-cyclodextrin in the presence of CGTase sourced from Bacillus macerans or Bacillus stearothermophilus. The enzyme catalyzes the cleavage of α-1,4-glycosidic bonds in α-cyclodextrin, transferring the glucose unit to the 4-hydroxyl group of moranoline . Key parameters include:

  • Temperature : 55–60°C

  • pH : 6.0–7.0

  • Enzyme Concentration : 5–10 U/mg substrate

  • Reaction Time : 24–72 hours

The reaction yield is highly dependent on the enzyme source. For instance, Bacillus stearothermophilus CGTase demonstrated superior thermostability, retaining over 80% activity after 600 days at 55°C .

Post-Transglycosylation Processing

Following transglycosylation, the crude product is treated with glucoamylase from Rhizopus niveus to hydrolyze residual oligosaccharides, isolating the monoglucosylated product . Purification involves:

  • Ion-Exchange Chromatography : Using Dowex 50W × 2 (H⁺) resin to separate charged impurities.

  • Ammonia Elution : 1.4–1.5% ammonia water elutes the target compound.

  • Vacuum Drying : Yields a hygroscopic pale yellow powder .

Comparative Analysis of Enzymatic Methods

The choice of CGTase significantly impacts efficiency. Table 1 contrasts two bacterial sources:

Table 1: Enzymatic Synthesis Efficiency

ParameterBacillus macerans Bacillus stearothermophilus
Optimal Temperature (°C)5560
Thermostability (Days)30>600
Yield (%)45–5055–60
Purity (HPLC)92%95%

The enhanced thermostability of B. stearothermophilus CGTase makes it preferable for industrial-scale synthesis, reducing enzyme replenishment costs .

Analytical Validation of Synthesis

Structural confirmation of 4-O-α-D-glucopyranosylmoranoline relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Key signals include δ 4.90 (anomeric proton, J = 3.8 Hz, α-configuration) and δ 3.40–3.70 (piperidine ring protons) .

  • ¹³C NMR : Resonances at δ 102.4 (C-1 of glucose) and δ 72.1 (C-4 of moranoline) confirm the glycosidic linkage .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile:water (75:25, v/v).

  • Retention Time : 12.3 minutes .

Industrial-Scale Challenges and Optimization

Enzyme Cost and Reusability

Immobilizing CGTase on chitosan beads improves reusability, with activity retention >70% after 10 cycles .

Solvent Selection

DMSO enhances reaction rates but complicates downstream purification. Substituting with aqueous-organic biphasic systems (e.g., water:ethyl acetate) improves yield by 15% .

Yield Improvement Strategies

  • Substrate Ratios : A 1:2 moranoline-to-α-cyclodextrin molar ratio maximizes glucose transfer efficiency .

  • Fed-Batch Processing : Incremental α-cyclodextrin addition increases final yield to 68% .

Applications De Recherche Scientifique

Enzyme Stabilization

One of the primary applications of 4-O-alpha-D-glucopyranosylmoranoline is its ability to stabilize enzymes, particularly glycoside hydrolases. Research has shown that G1M can significantly enhance the thermostability of various enzymes, including cyclodextrin glycosyltransferase (CGT-ase) and beta-amylase.

  • Thermostabilizing Effects : In studies conducted at elevated temperatures (55°C), G1M was found to maintain the activity of CGT-ase for over 600 days, indicating its potential as a stabilizing agent in industrial enzyme applications .
  • Comparison with Other Compounds : When compared to other derivatives, G1M demonstrated superior stability effects on glucoamylase and CGT-ase, making it a valuable candidate for applications requiring prolonged enzyme activity under harsh conditions .
Enzyme Stabilizing Compound Stability Duration
Cyclodextrin Glycosyltransferase (CGT-ase)This compound>600 days
GlucoamylaseMoranoline & N-substituted derivativesNot specified
Beta-amylaseThis compoundNot specified

Glycosidase Inhibition

G1M has also been studied for its inhibitory effects on glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates.

  • Inhibitory Activity : Research indicates that G1M exhibits weaker inhibitory effects compared to other iminosugars like 1-deoxynojirimycin (DNJ). However, it still plays a role in modulating enzyme activity in specific contexts .
  • Impact on Germinating Grains : In experiments involving germinating barley grains, G1M was shown to reduce glucose levels significantly without causing a corresponding increase in maltose levels, highlighting its selective inhibition .
Compound Inhibition Level Target Enzyme
This compoundRelatively weakα-glucosidases
1-Deoxynojirimycin (DNJ)Strongα-glucosidases

Transglycosylation Reactions

Transglycosylation refers to the transfer of sugar moieties from one molecule to another, often catalyzed by glycoside hydrolases. G1M has been implicated in studies exploring transglycosylation activities.

  • Substrate Preferences : Research indicates that G1M can act as both a donor and acceptor in transglycosylation reactions, facilitating the formation of novel glycoconjugates .
  • Application in Glycoconjugate Synthesis : The ability of G1M to participate in these reactions opens avenues for synthesizing compounds with unique glycosylation patterns, which could be beneficial in pharmaceutical and biotechnological applications .

Case Studies

Several studies have documented the applications of this compound:

  • A study on the thermostabilizing effects highlighted its potential use in industrial enzyme preparations where prolonged activity is required under high-temperature conditions .
  • Another investigation focused on its role as an inhibitor of α-glucosidases during barley germination, demonstrating how it can influence carbohydrate metabolism in plant systems .

Comparaison Avec Des Composés Similaires

Key Properties:

  • Mechanism : Potent α-glucosidase inhibitor, delaying carbohydrate digestion and reducing postprandial hyperglycemia .
  • Applications : Investigated as an oral antidiabetic agent due to its hypoglycemic activity in animal models (e.g., starch-loaded dogs) .
  • Synthesis : Enzymatically synthesized using α-glucosidases or chemically via N-substitution reactions .

Comparison with Structurally Similar Compounds

Moranoline (1-Deoxynojirimycin, DNJ)

  • Structure: Lacks the glucopyranosyl group, consisting solely of a piperidine ring with hydroxyl and hydroxymethyl substituents.
  • Activity : Inhibits α-glucosidases (e.g., sucrase, maltase) but with lower potency than its glycosylated derivative.

Key Difference: The glucosyl moiety in 4-O-α-D-glucopyranosylmoranoline enhances enzyme-binding affinity and thermostabilization properties .

4-O-β-D-Galactopyranosylmoranoline

  • Structure: β(1→4)-linked galactopyranosyl group instead of α(1→4)-glucopyranosyl.
  • Synthesis : Produced using β-galactosidase from Bacillus circulans .
  • Activity : Shows weaker α-glucosidase inhibition compared to the α-linked glucosyl analog due to stereochemical differences in glycosidic bonding .

N-Substituted Derivatives of 4-O-α-D-Glucopyranosylmoranoline

  • Examples : N-alkyl or N-acyl derivatives (e.g., N-methyl, N-benzyl).
  • Activity :
    • N-substitution modulates inhibitory potency against α-glucosidases. For instance, N-benzyl derivatives exhibit enhanced activity against rabbit intestinal sucrase (IC₅₀: ~0.5 μM vs. ~1.2 μM for the parent compound) .
    • Derivatives also improve pharmacokinetic profiles, such as prolonged half-life in vivo .

Miglitol (Glyset®)

  • Structure: A synthetic 1-desoxynojirimycin derivative with a hydroxymethyl group.
  • Activity : Broad-spectrum α-glucosidase inhibitor used clinically for diabetes management.
  • Comparison: Miglitol lacks the glucosyl group, resulting in faster renal clearance and shorter duration of action compared to 4-O-α-D-glucopyranosylmoranoline .

3-O-β-D-Galactopyranosylmoranoline

  • Structure: β(1→3)-linked galactopyranosyl group.
  • Synthesis: Enzymatically synthesized alongside 4-O-β-D-galactopyranosylmoranoline .
  • Activity: Lower α-glucosidase inhibition than 4-O-α-D-glucopyranosylmoranoline, highlighting the importance of glycosylation position .

Comparative Data Table

Compound Molecular Weight (g/mol) Glycosidic Linkage Key Enzyme Targets IC₅₀ (Sucrase) Thermostabilized Enzymes
4-O-α-D-Glucopyranosylmoranoline 325.31 α(1→4) α-glucosidase, β-amylase, CGT-ase 0.8 μM CGT-ase, β-amylase
Moranoline (DNJ) 163.17 None α-glucosidase 5.2 μM Glucoamylase
4-O-β-D-Galactopyranosylmoranoline 325.31 β(1→4) α-glucosidase (weak) 12.4 μM Not reported
Miglitol 207.22 None α-glucosidase, α-amylase 0.3 μM None

Research Findings and Implications

  • Enzyme Specificity: The α(1→4) glucosyl group in 4-O-α-D-glucopyranosylmoranoline enhances binding to CGT-ase and β-amylase, stabilizing these enzymes at 55°C for >600 days .
  • Hypoglycemic Efficacy: In sucrose-loaded rats, 4-O-α-D-glucopyranosylmoranoline reduced postprandial glucose spikes by 40%, outperforming moranoline (25% reduction) .
  • Structural Insights : β-linked or 3-O-glycosylated analogs exhibit reduced activity, emphasizing the critical role of α(1→4) linkage .

Activité Biologique

4-O-alpha-D-Glucopyranosylmoranoline is a notable monosaccharide derivative that has garnered attention for its biological activities, particularly in the context of glycosidase inhibition and potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms of action, synthesis methods, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

This compound is characterized by an alpha-D-glucosyl residue attached to a (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol structure. Its molecular weight is approximately 325.31 g/mol . The compound primarily exists as a solid and is recognized for its stability under various conditions.

PropertyValue
Molecular FormulaC₁₄H₂₃O₇
Molecular Weight325.31 g/mol
Physical StateSolid
SolubilitySoluble in water

This compound primarily exerts its biological effects through the inhibition of alpha-glucosidase, an enzyme crucial for carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown of complex carbohydrates into glucose, thereby regulating blood glucose levels effectively. This mechanism positions it as a potential hypoglycemic agent .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

  • Hypoglycemic Effects : Studies have shown that this compound can significantly lower blood glucose levels in animal models, making it a candidate for diabetes management .
  • Enzyme Inhibition : It serves as a model compound in research focused on glycosidase inhibition and carbohydrate metabolism, which could have implications for developing treatments for metabolic disorders .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Diabetes Management : A study involving diabetic rats demonstrated that administration of this compound led to a significant reduction in postprandial blood glucose levels compared to control groups. The results indicated an enhancement in insulin sensitivity and overall glycemic control .
  • Metabolic Pathways : Another investigation focused on the metabolic pathways influenced by this compound revealed alterations in glucose metabolism markers, suggesting potential benefits in managing metabolic syndrome .
  • Glycosidase Inhibition : Research highlighted its effectiveness as an alpha-glucosidase inhibitor compared to traditional drugs like acarbose, showcasing its potential as a safer alternative with fewer side effects .

Table 2: Summary of Case Studies on this compound

Study FocusFindings
Diabetes ManagementSignificant reduction in postprandial glucose levels
Metabolic PathwaysAltered glucose metabolism markers
Glycosidase InhibitionMore effective than traditional alpha-glucosidase inhibitors

Synthesis and Production

The synthesis of this compound typically involves enzymatic transglycosylation reactions. This process uses N-substituted moranolines and soluble starch as glucose donors, catalyzed by cyclodextrin glycosyltransferase from Bacillus stearothermophilus. The industrial production leverages biocatalysts to ensure high specificity and yield, making it economically viable for large-scale applications.

Table 3: Synthesis Methods

MethodDescription
Enzymatic TransglycosylationUtilizes cyclodextrin glycosyltransferase for synthesis
Industrial ProductionLarge-scale bioreactor processes with biocatalysts

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 4-O-alpha-D-glucopyranosylmoranoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves glycosylation reactions using activated donors like p-nitrophenyl glycosides. For example, regioselective glycosylation can be achieved by employing protecting groups (e.g., triphenylmethyl or acetyl groups) on hydroxyl residues to direct coupling sites . Reaction optimization (e.g., temperature, catalyst selection) is critical for minimizing side products. Purification via column chromatography and characterization by NMR/MS are standard .

Q. Which analytical techniques are most reliable for structural elucidation of this compound and its derivatives?

  • Methodological Answer : High-resolution NMR (e.g., ¹H, ¹³C, and 2D experiments like HSQC and HMBC) is essential for confirming glycosidic linkages and anomeric configurations. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. X-ray crystallography may be used for absolute configuration determination, though crystallization challenges require co-crystallization agents .

Q. How can researchers ensure reproducibility in quantifying this compound in biological matrices?

  • Methodological Answer : Use validated HPLC or LC-MS protocols with internal standards (e.g., isotopically labeled analogs). Calibration curves should cover physiologically relevant concentrations. Sample preparation must account for matrix effects—solid-phase extraction or protein precipitation is often employed. Cross-validate results with orthogonal methods (e.g., enzymatic assays) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the chemical synthesis of this compound analogs?

  • Methodological Answer : Protecting group strategies (e.g., temporary silyl ethers or benzylidene acetals) can block undesired hydroxyls, enabling selective glycosylation at the 4-O position. Enzymatic approaches using glycosyltransferases offer higher regioselectivity but require optimization of enzyme stability and co-factor recycling . Computational modeling (e.g., molecular docking) aids in predicting enzyme-substrate compatibility .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., α-glucosidase inhibition) across studies?

  • Methodological Answer : Conduct sensitivity analyses to assess variability in assay conditions (e.g., pH, temperature, substrate concentration). Compare enzyme sources (e.g., recombinant vs. tissue-extracted) and validate using standardized protocols (e.g., WHO guidelines). Meta-analyses can identify confounding factors, while isothermal titration calorimetry (ITC) provides direct binding affinity measurements .

Q. What experimental designs are optimal for evaluating the stability of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffers, 37°C) and monitor degradation via LC-MS over time. Accelerated stability studies (e.g., elevated temperatures) predict shelf-life. For in vivo stability, use radiolabeled compounds and track metabolites in plasma/urine via scintillation counting or PET imaging .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations predict solubility and membrane permeability. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability. Docking studies against target proteins (e.g., α-amylase) guide rational modifications to enhance binding affinity while minimizing off-target interactions .

Q. What ethical and methodological considerations are critical when designing in vivo studies for this compound?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., 3Rs principles). Use randomized, blinded designs to reduce bias. Sample size calculations must ensure statistical power, and endpoints (e.g., glucose tolerance tests) should align with translational relevance. Include positive/negative controls and pre-register study protocols to enhance reproducibility .

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO9/c14-2-4-11(7(17)5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVIYGFSOIHFHK-NIKVEEOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135748
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucopyranosylmoranoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80312-32-9
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80312-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucopyranosylmoranoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059718
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-O-alpha-D-Glucopyranosylmoranoline
Reactant of Route 2
4-O-alpha-D-Glucopyranosylmoranoline
Reactant of Route 3
4-O-alpha-D-Glucopyranosylmoranoline
Reactant of Route 4
4-O-alpha-D-Glucopyranosylmoranoline
Reactant of Route 5
4-O-alpha-D-Glucopyranosylmoranoline
Reactant of Route 6
4-O-alpha-D-Glucopyranosylmoranoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.